molecular formula C13H11ClO B13052008 5-Chloro-4-methyl-[1,1'-biphenyl]-2-OL

5-Chloro-4-methyl-[1,1'-biphenyl]-2-OL

Cat. No.: B13052008
M. Wt: 218.68 g/mol
InChI Key: HOMYIVYPTCQICL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-4-methyl-[1,1'-biphenyl]-2-OL is a chlorinated biphenyl derivative characterized by a hydroxyl group at position 2, a chlorine atom at position 5, and a methyl group at position 4 on the first benzene ring. The chlorine atom enhances electrophilicity and stability, while the methyl group introduces steric effects that may influence solubility and intermolecular interactions .

Properties

Molecular Formula

C13H11ClO

Molecular Weight

218.68 g/mol

IUPAC Name

4-chloro-5-methyl-2-phenylphenol

InChI

InChI=1S/C13H11ClO/c1-9-7-13(15)11(8-12(9)14)10-5-3-2-4-6-10/h2-8,15H,1H3

InChI Key

HOMYIVYPTCQICL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-methyl-[1,1’-biphenyl]-2-OL typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under reflux conditions .

Industrial Production Methods

In industrial settings, the production of 5-Chloro-4-methyl-[1,1’-biphenyl]-2-OL can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety during production .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methyl-[1,1’-biphenyl]-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-4-methyl-[1,1’-biphenyl]-2-OL has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-4-methyl-[1,1’-biphenyl]-2-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The chlorine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Ortho-Phenylphenol (OPP; [1,1'-Biphenyl]-2-ol)

Structural Differences :

  • Lacks chlorine and methyl substituents.
  • Hydroxyl group at position 2 (shared feature).

Functional Comparison :

  • Solubility : OPP is moderately soluble in water (0.7 g/L at 20°C) due to its polar hydroxyl group, whereas the chlorine and methyl groups in 5-Chloro-4-methyl-[1,1'-biphenyl]-2-OL likely reduce aqueous solubility, increasing lipophilicity .
  • Applications: OPP is widely used as a fungicide and preservative in agriculture and textiles.
Property OPP This compound
Substituents -OH (position 2) -OH (2), -Cl (5), -CH₃ (4)
Aqueous Solubility 0.7 g/L (20°C) Likely <0.5 g/L (estimated)
Regulatory Status Restricted in textiles (ZDHC MRSL) Not yet regulated (data pending)

Tebuquine and Isoquinoline Analogues

Structural Differences :

  • Tebuquine (3-((tert-butylamino)methyl)-4′-chloro-5-(7-chloroquinolin-4-ylamino)biphenyl-2-ol) shares the biphenyl-2-ol core but includes a quinoline-amino group and tert-butylamino side chain .

Functional Comparison :

  • Antimalarial Activity: Tebuquine derivatives exhibit potent in vitro activity against chloroquine-resistant Plasmodium falciparum.
  • Solubility Challenges : Isotebuquine analogues with meta-hydroxyl groups showed reduced in vivo efficacy due to poor solubility, a risk factor for this compound given its hydrophobic substituents .
Property Tebuquine Analogues This compound
Key Functional Groups -NH-quinoline, -NH₂-tert-butyl -Cl, -CH₃, -OH
Bioactivity IC₅₀ ≈ 10 nM (in vitro) Unknown (untested)
Metabolic Stability Moderate (prone to oxidation) Likely higher (steric shielding by -CH₃)

5-Chloro-2′-methyl-[1,1'-biphenyl]-3-ol (Positional Isomer)

Structural Differences :

  • Hydroxyl group at position 3 (vs. 2) and methyl at position 2′ (second ring).

Functional Comparison :

  • Acidity : The ortho-hydroxyl group in this compound is more acidic (pKa ~9–10) than the meta-hydroxyl isomer (pKa ~10–11), influencing reactivity in hydrogen-bonding interactions .
  • Synthetic Utility : The methyl group at position 4 (first ring) in the target compound may hinder electrophilic substitution compared to the 2′-methyl isomer, altering pathways for further derivatization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.